molecular formula C15H16ClNO3 B2496842 6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one CAS No. 849054-21-3

6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No. B2496842
CAS RN: 849054-21-3
M. Wt: 293.75
InChI Key: ZZSSDKOVPJBAQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chromen-2-one derivatives often involves the condensation of substituted acetophenones with salicylaldehydes in the presence of a catalyst such as piperidine, followed by cyclization reactions to introduce the piperidinylmethyl group. For instance, Hatzade et al. (2008) described the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones, which involves a similar process of condensation and cyclization, showcasing a method that could be analogous to synthesizing the compound (Hatzade et al., 2008).

Molecular Structure Analysis

The molecular structure, including geometry and electronic properties, of chromen-2-one derivatives can be determined using techniques such as X-ray crystallography and spectroscopy. For example, Fatma et al. (2017) conducted a comprehensive study on a novel quinolin-2(1H)-one derivative, analyzing its molecular geometry, hyperpolarizability, and vibrational analysis using density functional theory (DFT) (Fatma et al., 2017). These methodologies are applicable for analyzing the molecular structure of "6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one".

Chemical Reactions and Properties

Chromen-2-ones undergo various chemical reactions, including cycloadditions, substitutions, and redox reactions, which modify their chemical structure and properties. The reactivity of the chromen-2-one core can be influenced by the presence of substituents such as the piperidinylmethyl group. Zhang et al. (2021) discussed the [3 + 3] cyclization of 2-amino-4H-chromen-4-ones with substituted malononitriles, a reaction type that could be relevant for derivatives of the compound in focus (Zhang et al., 2021).

Physical Properties Analysis

The physical properties of chromen-2-ones, such as solubility, melting point, and crystal structure, are crucial for their application and handling. The crystal and molecular structure of a compound provides insights into its stability and intermolecular interactions. Channabasappa et al. (2018) synthesized a coumarin derivative and characterized its physical properties through X-ray diffraction studies, offering a model for studying similar compounds (Channabasappa et al., 2018).

Chemical Properties Analysis

The chemical properties of chromen-2-ones, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and redox behavior, are influenced by their functional groups. Studies like those conducted by Alizadeh and Ghanbaripour (2014) on the synthesis of chromen-2-one derivatives highlight the chemical versatility of these compounds and their potential for further functionalization (Alizadeh & Ghanbaripour, 2014).

Scientific Research Applications

Synthesis and Biological Activities

The compound is involved in the synthesis of novel chemical structures with potential biological activities. For instance, derivatives of chromen-4H-ones have been synthesized for antimicrobial and antioxidant activities. These compounds are created through reactions involving substituted acetophenones and phenylhydrazine hydrochloride, leading to the formation of pyrazolyl-chromen-4H-ones and their glucosides (K. Hatzade et al., 2008).

Anticancer Activity

Significant research has been focused on the anticancer applications of chromene derivatives. One study showed that 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles exhibited excellent antitumor activity against various cancer cell lines, with certain compounds inducing cell cycle arrest and triggering apoptosis (A. El-Agrody et al., 2020).

Antimicrobial and Antioxidant Properties

Several studies have explored the antimicrobial and antioxidant properties of chromene derivatives. Compounds synthesized from chromene carbaldehydes demonstrated remarkable antimicrobial activity against various bacteria and fungi, highlighting their potential as therapeutic agents (I. H. El Azab et al., 2014).

Neuroleptic and Tranquilizing Activities

Mannich bases of substituted tetrahydrobenzo[c]chromen-6-ones were found to possess neuroleptic and tranquilizing activities, indicating their potential use in treating central nervous system disorders. These compounds were synthesized through the condensation of hydroxy-tetrahydrobenzo[c]chromen-6-ones with substituted diaminomethanes (Y. Garazd et al., 2002).

Molecular Structure Analysis

Research on the molecular structure of related compounds provides insight into their chemical properties and potential applications. For example, the crystal and molecular structure of genistein-derived compounds have been studied to understand their interactions and potential biological activities (Zhang et al., 2008).

properties

IUPAC Name

6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c16-12-7-11-10(9-17-4-2-1-3-5-17)6-15(19)20-14(11)8-13(12)18/h6-8,18H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSSDKOVPJBAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

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